7-(2-Chlorophenyl)-5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(2-Chlorophenyl)-5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a 2-chlorophenyl group at position 7 and a 4-methoxyphenyl group at position 5. Triazolopyrimidines are heterocyclic compounds with a fused triazole-pyrimidine core, known for diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects .
Properties
IUPAC Name |
7-(2-chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c1-24-13-8-6-12(7-9-13)16-10-17(14-4-2-3-5-15(14)19)23-18(22-16)20-11-21-23/h2-11,17H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVRIUZJWDGUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-Chlorophenyl)-5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
This compound features a triazole and pyrimidine core structure with distinct substituents that may enhance its biological activity. The presence of a chlorophenyl group and a methoxyphenyl group is significant for its pharmacological properties.
| Structural Feature | Description |
|---|---|
| Triazole Ring | Provides potential for interaction with biological targets. |
| Pyrimidine Core | Known for various biological activities including anticancer effects. |
| Chlorophenyl Group | May enhance lipophilicity and facilitate cellular uptake. |
| Methoxyphenyl Group | Potentially increases selectivity towards specific targets. |
Anticancer Activity
Compounds containing triazole and pyrimidine moieties have been reported to exhibit significant anticancer properties. For instance, studies indicate that derivatives of triazoles can inhibit key enzymes involved in cancer cell proliferation and survival. The specific compound under discussion has shown promise in inhibiting cancer cell lines such as MGC-803, HCT-116, and MCF-7.
- Mechanism of Action :
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties. Triazole derivatives are known for their efficacy against various bacterial and fungal strains.
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activity of similar triazolo-pyrimidine derivatives against human cancer cell lines. The most active compound demonstrated IC50 values significantly lower than standard chemotherapeutic agents:
Study 2: Mechanistic Insights
Research indicated that triazolo-pyrimidine derivatives can act as tubulin polymerization inhibitors, disrupting microtubule dynamics critical for cell division. This mechanism contributes to their cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .
Comparison with Similar Compounds
Key Observations :
- Chloro vs. Alkoxy/Phenoxy Groups: Chloro substituents (e.g., compound 4) enhance electrophilicity and reactivity, while alkoxy/phenoxy groups (e.g., 3f, 5c) improve solubility and bioavailability .
- 4-Methoxyphenyl at Position 5 : Present in both the target compound and 6bb, this group is associated with anti-inflammatory activity (e.g., compound 1k in showed 70.71% ear swelling inhibition) .
Key Observations :
- Anticonvulsant Activity : Alkyl chains (e.g., heptyloxy in 3f) enhance lipophilicity, improving blood-brain barrier penetration .
- Anticancer Activity : Fluorinated phenyl groups (e.g., in ) enhance tubulin binding, whereas the target compound’s 2-chlorophenyl may confer steric hindrance .
- Anti-inflammatory Effects : The 4-methoxyphenyl group (shared with compound 1k) correlates with reduced inflammation, likely due to electron-donating effects stabilizing radical intermediates .
Electrochemical and Physical Properties
- Electrochemical Behavior: Triazolopyrimidinones with 4-methoxyphenyl groups (e.g., S1-TP) exhibit distinct redox peaks at −0.8 V to −1.2 V (vs.
- Melting Points: Compounds with bulky substituents (e.g., 7-(3-chlorophenoxy)-5-phenyl) show higher melting points (144–147°C) due to increased crystallinity .
Q & A
Q. Table 1: Representative Reaction Conditions
| Starting Materials | Catalyst/Solvent | Temperature/Time | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chlorobenzaldehyde, β-keto ester | HCl in ethanol | Reflux, 12 h | 78 | |
| 4-Methoxyphenyl chalcone | p-TsOH in benzene | 80°C, 8 h | 85 |
Advanced: How can reaction yields be optimized for triazolo[1,5-a]pyrimidine derivatives with bulky substituents?
Q. Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes, improving cyclization efficiency .
- Catalyst Screening : Brønsted acids (e.g., p-TsOH) outperform Lewis acids in sterically hindered systems by reducing side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (20–30 min vs. 12 h) and increases yields by 10–15% for electron-deficient aryl groups .
Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?
Q. Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm substituent positions. For example, the methoxy group at C5 shows a singlet at δ 3.8–4.0 ppm .
- X-Ray Crystallography : Resolves dihedral angles between aryl rings and the triazolo-pyrimidine core. Example: The 2-chlorophenyl group forms an 83.9° angle with the pyrimidine plane .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 393.8 for the parent ion) and fragmentation patterns .
Q. Table 2: Key Crystallographic Data
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C–Cl bond length | 1.74 | |
| Dihedral angle (aryl-pyrimidine) | 83.94 | |
| Hydrogen bonding (N–H⋯N) | 2.89 Å |
Advanced: How does substituent orientation affect the compound’s conformational stability?
Q. Methodological Answer :
- Crystal Packing Analysis : Bulky groups (e.g., 2-chlorophenyl) induce non-planar conformations, reducing π-π stacking but enhancing hydrophobic interactions .
- DFT Calculations : Predict energy barriers for ring puckering. For example, the dihydropyrimidine ring adopts an envelope conformation (Q = 0.099 Å) due to steric strain from the trifluoromethyl group .
Basic: What in vitro assays are used to evaluate pharmacological activity?
Q. Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., KDR) or dehydrogenases using fluorescence-based assays .
- Antimicrobial Testing : Use microbroth dilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC values typically <10 µM .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Q. Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF) at C7 improve kinase inhibition by 2–3 fold compared to methoxy groups .
- Ring Modifications : Replacing the triazole with pyrazole (e.g., pyrazolo[1,5-a]pyrimidine) alters selectivity toward benzodiazepine receptors .
Q. Table 3: SAR Trends in Anticancer Activity
| Substituent (Position) | Biological Activity (IC, µM) | Reference |
|---|---|---|
| 2-Cl (C7) | 8.2 (HeLa) | |
| 4-OCH (C5) | 12.5 (MCF-7) |
Basic: How should researchers address contradictions in reported biological activity data?
Q. Methodological Answer :
- Replication Studies : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis : Compare data across >3 independent studies to identify consensus trends (e.g., CF groups universally enhance potency) .
Advanced: What computational tools are used to predict binding modes with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with MDM2-p53 (e.g., hydrogen bonds with His96 and π-stacking with Phe55) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
